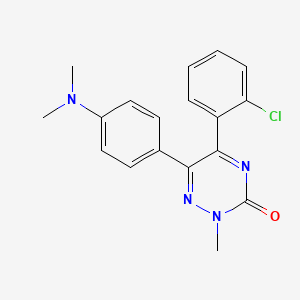![molecular formula C36H56N2O2S3Sn2 B13923043 5,6-Bis(octyloxy)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole](/img/structure/B13923043.png)
5,6-Bis(octyloxy)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
5,6-Bis(octyloxy)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole is a complex organic compound that has garnered significant interest in the field of materials science, particularly in the development of organic photovoltaic cells and other electronic applications. This compound is known for its unique structural properties, which include a combination of electron-rich and electron-deficient moieties, making it an excellent candidate for use in donor-acceptor type conjugated polymers .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 5,6-Bis(octyloxy)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole typically involves multiple steps, starting with the preparation of the benzo[c][1,2,5]thiadiazole core. This core is then functionalized with octyloxy groups and thiophene units.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis procedures. This would include optimizing reaction conditions such as temperature, solvent choice, and catalyst concentration to ensure high yield and purity of the final product .
Analyse Des Réactions Chimiques
Types of Reactions
5,6-Bis(octyloxy)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole undergoes various chemical reactions, including:
Oxidation: The thiophene units can be oxidized to form sulfoxides or sulfones.
Reduction: The benzo[c][1,2,5]thiadiazole core can be reduced under specific conditions.
Substitution: The trimethylstannyl groups can be substituted with other functional groups through cross-coupling reactions
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.
Substitution: Palladium-catalyzed cross-coupling reactions, such as the Stille or Suzuki coupling, are commonly employed
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the thiophene units can yield sulfoxides or sulfones, while substitution reactions can introduce a variety of functional groups .
Applications De Recherche Scientifique
5,6-Bis(octyloxy)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole has several scientific research applications:
Mécanisme D'action
The mechanism by which 5,6-Bis(octyloxy)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole exerts its effects is primarily through its role as a donor-acceptor type conjugated polymer. The electron-rich thiophene units and electron-deficient benzo[c][1,2,5]thiadiazole core facilitate efficient charge separation and transport, which are crucial for the performance of organic electronic devices .
Comparaison Avec Des Composés Similaires
Similar Compounds
- Poly[9-(heptadecan-9-yl)-9H-carbazole-2,7-diyl-alt-(5,6-bis(octyloxy)-4,7-di(thiophen-2-yl)benzo[c][1,2,5]thiadiazole)-5,5-diyl]
- Poly[9-(heptadecan-9-yl)-9H-carbazole-2,7-diyl-alt-(5,6-bis(octyloxy)-4,7-di(2,2′-bithiophen-5-yl)benzo[c][1,2,5]thiadiazole)-5,5-diyl]
Uniqueness
What sets 5,6-Bis(octyloxy)-4,7-bis(5-(trimethylstannyl)thiophen-2-yl)benzo[c][1,2,5]thiadiazole apart from similar compounds is its specific combination of functional groups, which provides a unique balance of solubility, electronic properties, and reactivity. This makes it particularly suitable for use in high-performance organic electronic devices .
Propriétés
Formule moléculaire |
C36H56N2O2S3Sn2 |
|---|---|
Poids moléculaire |
882.5 g/mol |
Nom IUPAC |
[5-[5,6-dioctoxy-4-(5-trimethylstannylthiophen-2-yl)-2,1,3-benzothiadiazol-7-yl]thiophen-2-yl]-trimethylstannane |
InChI |
InChI=1S/C30H38N2O2S3.6CH3.2Sn/c1-3-5-7-9-11-13-19-33-29-25(23-17-15-21-35-23)27-28(32-37-31-27)26(24-18-16-22-36-24)30(29)34-20-14-12-10-8-6-4-2;;;;;;;;/h15-18H,3-14,19-20H2,1-2H3;6*1H3;; |
Clé InChI |
WUAQRAVFCPUGNC-UHFFFAOYSA-N |
SMILES canonique |
CCCCCCCCOC1=C(C2=NSN=C2C(=C1OCCCCCCCC)C3=CC=C(S3)[Sn](C)(C)C)C4=CC=C(S4)[Sn](C)(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![6,8-Dichloro-3,4-dihydro-1H-pyrano[3,4-c]pyridin-1-one](/img/structure/B13922966.png)
![Methyl 2-mercaptobenzo[D]thiazole-5-carboxylate](/img/structure/B13922973.png)
![N-([1,1'-biphenyl]-3-yl)-9,9-diphenyl-9H-fluoren-1-amine](/img/structure/B13922977.png)



![Ethyl 6-hydroxypyrazolo[1,5-a]pyrimidine-3-carboxylate](/img/structure/B13922992.png)
![6-Bromo-2-(methoxymethyl)imidazo[1,2-a]pyridine](/img/structure/B13922994.png)


![3-Pyridinecarboxylic acid, 6-[(2-amino-2-methylpropyl)amino]-, methyl ester](/img/structure/B13923011.png)



